酮-D-果糖醛酸

描述

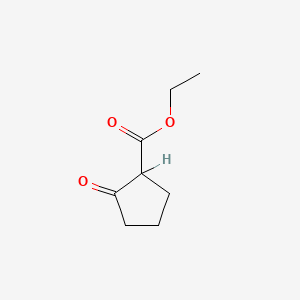

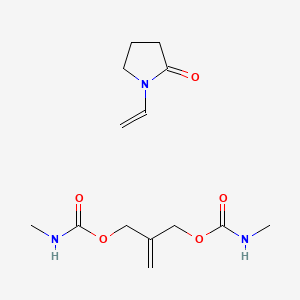

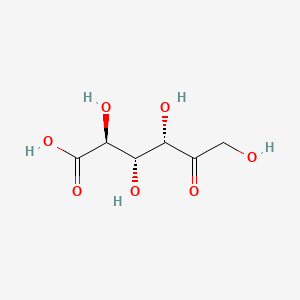

Keto-D-fructuronic acid is the straight-chain keto form of D-fructuronic acid . It has a molecular formula of C6H10O7, an average mass of 194.13940, and a monoisotopic mass of 194.04265 .

Synthesis Analysis

The biochemical synthesis of keto acids, including keto-D-fructuronic acid, has been discovered with the development of metabolic engineering. This process involves the production of specific keto acids from renewable carbohydrates using different metabolic engineering strategies in microbes .Molecular Structure Analysis

The InChI string for keto-D-fructuronic acid isInChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h3-5,7,9-11H,1H2,(H,12,13)/t3-,4+,5+/m1/s1 . This indicates the connectivity and stereochemical configuration of the atoms in the molecule. Chemical Reactions Analysis

Keto-D-fructuronic acid is a functional parent of keto-D-fructose and is a conjugate acid of keto-D-fructuronate . It’s also involved in the Maillard reaction in the presence of amines .Physical And Chemical Properties Analysis

Keto-D-fructuronic acid is a Bronsted acid, a molecular entity capable of donating a hydron to an acceptor . More detailed physical and chemical properties are not available in the retrieved papers.科学研究应用

细菌中的代谢

酮-D-果糖醛酸,也称为 2-酮-D-葡萄糖醛酸,在细菌对葡萄糖醛酸和半乳糖醛酸的代谢中发挥作用。这些酸异构化形成它们相应的酮类似物,包括果糖醛酸,然后参与各种代谢途径。在细菌中,果糖醛酸被还原为 D-甘露糖酸,并进一步代谢产生丙酮酸和三磷酸,表明其在细菌代谢过程中具有重要意义 (Ashwell,1962)。

生物化学合成

酮酸如酮-D-果糖醛酸是各种生物化学合成过程中的组成部分。它们用于制药、化妆品、食品、饮料和饲料添加剂,其生产可以通过化学和生物化学合成途径实现。酮酸的生物化学合成已通过代谢工程得到提升,代谢工程允许使用工程微生物从可再生碳水化合物生产特定的酮酸 (Luo 等,2021)。

果糖胺的形成

酮-D-果糖醛酸参与果糖胺的形成,通过葡萄糖分子与蛋白质分子的糖化作用。这个过程与糖尿病特别相关,其中血清中的果糖胺浓度反映了糖尿病患者获得的血糖控制程度。它作为一种生物标志物,用于监测糖尿病治疗在数周内的有效性 (Armbruster,1987)。

工业应用

在工业背景下,酮-D-果糖醛酸和相关化合物用于合成 L-抗坏血酸(维生素 C)。例如,微生物草酸杆菌经过基因改造,可产生 2-酮-L-古洛糖酸,这是 L-抗坏血酸合成中的重要中间体,证明了创建新颖体内途径合成重要特种化学品的可能性 (Anderson 等,1985)。

在糖氧化中的作用

酮-D-果糖醛酸也与糖的氧化有关,例如果糖,这是各种工业和生物背景中的一个重要过程。例如,用分子氧在 Pt/C 催化剂上氧化果糖的研究发现,2-酮-D-葡萄糖酸是形成的主要产物之一,表明酮-D-果糖醛酸衍生物在这些反应中的作用 (Heinen 等,1997)。

基因改造

基因改造技术的进步使得可以将酮官能团(如酮-D-果糖醛酸中的酮官能团)添加到大肠杆菌等生物的遗传密码中。这扩展了在体外和活细胞中操纵蛋白质结构和功能的能力,展示了酮酸在基因工程和蛋白质生物合成中的潜力 (Wang 等,2002)。

安全和危害

While specific safety and hazard information for keto-D-fructuronic acid is not available, it’s important to note that keto diets, which can lead to the production of keto acids, have been associated with potential risks such as low blood pressure, kidney stones, constipation, nutrient deficiencies, and an increased risk of heart disease .

属性

IUPAC Name |

(2S,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h3-5,7,9-11H,1H2,(H,12,13)/t3-,4+,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZSRJDGCGRAUAR-WISUUJSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(C(C(C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(=O)[C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoic acid | |

CAS RN |

13425-76-8 | |

| Record name | D-Lyxo-5-hexulosonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013425768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 4-deoxy-5-keto-D-fructuronic acid generated in the context of this research?

A1: The research paper describes the isolation and characterization of an oligogalacturonate transeliminase enzyme from the bacterium Erwinia aroideae []. This enzyme specifically cleaves the first glycosidic linkage from the reducing end of oligogalacturonate substrates. This cleavage results in the production of 4-deoxy-5-keto-D-fructuronic acid. Notably, the enzyme exhibits a preference for shorter-chain uronides, meaning it more readily degrades shorter chains of these sugar molecules.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。